molecular formula C25H27FN2O2 B4997363 N-[2-[2-(cyclohexen-1-yl)acetyl]-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-fluorophenyl)acetamide

N-[2-[2-(cyclohexen-1-yl)acetyl]-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-fluorophenyl)acetamide

Cat. No.: B4997363
M. Wt: 406.5 g/mol
InChI Key: RIIALEDBQYOYKX-UHFFFAOYSA-N
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Description

N-[2-[2-(cyclohexen-1-yl)acetyl]-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclohexenyl group, an isoquinoline moiety, and a fluorophenyl acetamide group, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(cyclohexen-1-yl)acetyl]-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the cyclohexenyl and isoquinoline intermediates. The cyclohexenyl group can be synthesized through the hydrogenation of cyclohexene, followed by acetylation. The isoquinoline moiety is often prepared via the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(cyclohexen-1-yl)acetyl]-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides or amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-[2-[2-(cyclohexen-1-yl)acetyl]-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-fluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and reactivity, which can provide insights into the behavior of similar organic molecules.

    Biology: Researchers investigate the compound’s interactions with biological systems, including its potential as a ligand for various receptors.

    Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[2-(cyclohexen-1-yl)acetyl]-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives and fluorophenyl acetamides, such as:

  • N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
  • 2-cyclohexen-1-one

Uniqueness

What sets N-[2-[2-(cyclohexen-1-yl)acetyl]-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-fluorophenyl)acetamide apart is its combination of structural features, which may confer unique biological activities and chemical reactivity

Properties

IUPAC Name

N-[2-[2-(cyclohexen-1-yl)acetyl]-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN2O2/c26-23-9-5-4-8-20(23)16-24(29)27-22-11-10-19-12-13-28(17-21(19)15-22)25(30)14-18-6-2-1-3-7-18/h4-6,8-11,15H,1-3,7,12-14,16-17H2,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIALEDBQYOYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CC(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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